REACTION_CXSMILES
|
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH2:11][C:12]([NH2:14])=[S:13].[I:15]I>>[IH:15].[S:13]1[C:2]2[CH2:3][C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[C:1]=2[N:11]=[C:12]1[NH2:14] |f:3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
11.52 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The crude solid was triturated with absolute ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The light yellow solid was washed twice with absolute ethanol
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
I.S1C(=NC2=C1CC=1C=CC=CC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |